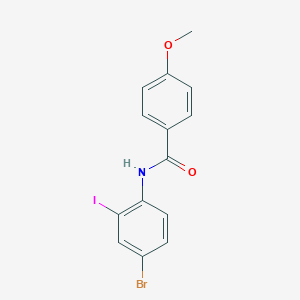![molecular formula C21H26Cl2N2O3 B283226 N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B283226.png)
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine, commonly referred to as DMXB-A, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which are known to play a crucial role in the regulation of various physiological processes.
Wirkmechanismus
DMXB-A acts as an agonist for N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amines, which are a type of receptor found in the brain and other tissues that are involved in the regulation of various physiological processes. When DMXB-A binds to these receptors, it activates them, leading to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin. This activation of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amines has been found to have a wide range of effects, including improving cognitive function, reducing inflammation, and increasing pain tolerance.
Biochemical and Physiological Effects
DMXB-A has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, including memory and attention, in animal models of Alzheimer's disease and schizophrenia. DMXB-A has also been found to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as rheumatoid arthritis and chronic pain. Additionally, DMXB-A has been found to have neuroprotective properties, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMXB-A for lab experiments is its specificity for N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amines. This allows researchers to study the effects of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine activation without the confounding effects of other receptor systems. Additionally, DMXB-A has been found to have a long half-life, allowing for sustained activation of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amines. However, DMXB-A is a complex compound that requires specialized equipment and expertise for synthesis, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on DMXB-A. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanisms underlying DMXB-A's anti-inflammatory and analgesic properties, which could lead to the development of new treatments for conditions such as rheumatoid arthritis and chronic pain. Finally, there is a need for further research on the safety and efficacy of DMXB-A in humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
DMXB-A can be synthesized using a multi-step process that involves the reaction between 3-methoxybenzyl alcohol and 2,6-dichlorobenzyl chloride to form 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl alcohol. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to form DMXB-A. The synthesis of DMXB-A is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to have a wide range of applications, including the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMXB-A has also been found to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as rheumatoid arthritis and chronic pain.
Eigenschaften
Molekularformel |
C21H26Cl2N2O3 |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
N-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C21H26Cl2N2O3/c1-26-21-13-16(14-24-7-8-25-9-11-27-12-10-25)5-6-20(21)28-15-17-18(22)3-2-4-19(17)23/h2-6,13,24H,7-12,14-15H2,1H3 |
InChI-Schlüssel |
KNHHAJLMABVJMP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
![3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283144.png)
![Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283147.png)
![Ethyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283151.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B283152.png)

![{5-Bromo-2-ethoxy-4-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetonitrile](/img/structure/B283155.png)
![2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B283156.png)
![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B283160.png)


![2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283163.png)
![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283164.png)
![(2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile](/img/structure/B283165.png)